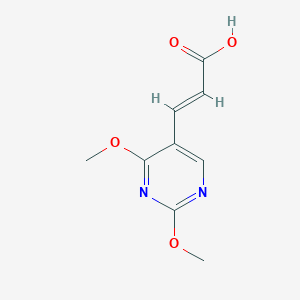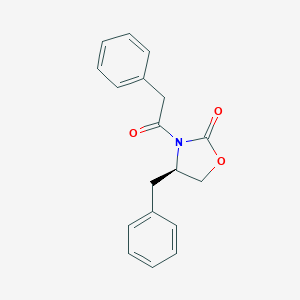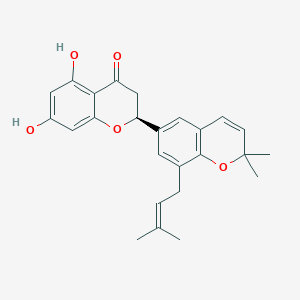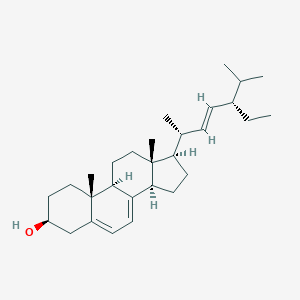![molecular formula C27H23N3O3 B051928 Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- CAS No. 123437-36-5](/img/structure/B51928.png)
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)-, commonly known as IMPP, is a synthetic compound that has been found to exhibit various biochemical and physiological effects. It is a complex molecule and has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
IMPP exerts its effects by modulating various signaling pathways in the cell. It has been found to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and proliferation. It also activates certain receptors that play a role in the immune response and inflammation.
Efectos Bioquímicos Y Fisiológicos
IMPP has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, IMPP has been found to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMPP has several advantages for use in laboratory experiments. It is a stable compound and can be easily synthesized in large quantities. It also exhibits low toxicity, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of IMPP is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of IMPP. One area of research is the development of novel drugs based on the structure of IMPP. Another area of research is the investigation of the mechanisms underlying its anti-cancer and anti-inflammatory effects. Additionally, the potential use of IMPP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease is an area of ongoing research.
In conclusion, IMPP is a complex molecule that exhibits various biochemical and physiological effects. It has potential therapeutic applications in various diseases and has been extensively studied in the field of medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to develop novel drugs based on its structure.
Métodos De Síntesis
IMPP can be synthesized by various methods, including the reaction of 4-hydroxybenzaldehyde and 2-amino-3-methylimidazo[1,2-a]pyrazine in the presence of a suitable catalyst. The reaction mixture is then subjected to further purification steps to obtain the final product. Other methods of synthesis involve the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
IMPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel drugs.
Propiedades
Número CAS |
123437-36-5 |
|---|---|
Nombre del producto |
Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Fórmula molecular |
C27H23N3O3 |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methylimidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C27H23N3O3/c1-17-25(20-9-13-22(32)14-10-20)28-23(15-18-5-3-2-4-6-18)26-29-24(27(33)30(17)26)16-19-7-11-21(31)12-8-19/h2-14,31-33H,15-16H2,1H3 |
Clave InChI |
SBCZSROILWMCHU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES |
CC1=C(N=C(C2=NC(=C(N12)O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
SMILES canónico |
CC1=C(NC(=C2N1C(=O)C(=N2)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)C5=CC=C(C=C5)O |
Sinónimos |
Imidazo[1,2-a]pyrazin-3(7H)-one, 6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-methyl-8-(phenylmethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Diphenylmethyl)-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B51846.png)

![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)








![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)